1-(benzylsulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorinated aromatic ring. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in ethanol solvent without the need for a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The exact molecular targets and pathways involved are still under investigation, but docking studies suggest potential binding to the podophyllotoxin pocket of gamma tubulin .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide
- N-(3-Chloro-2-methylphenyl)-2-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-18(21)8-5-9-19(15)22-20(24)17-10-12-23(13-11-17)27(25,26)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3,(H,22,24) |
InChI Key |
WXINWZOCHCXOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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